Oral Bioavailability of Isoforskolin vs. Forskolin: A Decisive Advantage for In Vivo Oral Dosing
Isoforskolin demonstrates absolute oral bioavailability of 49.25% in guinea pigs following a 2 mg/kg oral dose, representing an approximately 50-fold improvement over forskolin's reported oral bioavailability of less than 1% in rats [1]. This differential enables oral gavage administration in chronic disease models where forskolin would require parenteral routes, significantly reducing experimental variability and animal stress [2].
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 49.25% |
| Comparator Or Baseline | Forskolin: <1% |
| Quantified Difference | ≥49-fold improvement |
| Conditions | Guinea pigs (2 mg/kg oral dose); comparative data from rats for forskolin [Guo et al. reference] |
Why This Matters
Enables oral gavage dosing for chronic *in vivo* studies, reducing experimental variability, animal stress, and procurement costs associated with parenteral formulations.
- [1] Feng, T., et al. (2016). Pharmacokinetics of isoforskolin after administration via different routes in guinea pigs. Xenobiotica, 46(7), 620-626. (Referencing Guo et al. for forskolin oral bioavailability). View Source
- [2] Feng, T., et al. (2016). Pharmacokinetics of isoforskolin after administration via different routes in guinea pigs. Xenobiotica, 46(7), 620-626. (Conclusion: 'good candidate for oral administration'). View Source
